

The Discovery and Development of Endralazine: A Technical Overview

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Compound of Interest		
Compound Name:	Endralazine	
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Abstract

Endralazine (6-benzoyl-3-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine), a potent antihypertensive agent, emerged as a second-generation hydralazine analog with a distinct pharmacokinetic profile. This document provides a comprehensive technical guide to the discovery, development, and mechanism of action of **Endralazine**. It includes a detailed history, synthesis pathway, preclinical and clinical data presented in tabular format for clear comparison, and an elucidation of its proposed signaling pathway. Furthermore, this guide outlines the methodologies for key experiments integral to its evaluation, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Endralazine, also known by its clinical code number BQ 22-708, is a direct-acting peripheral vasodilator of the hydrazinophthalazine class.[1] It was developed as a successor to hydralazine, a widely used antihypertensive, with the aim of improving upon its pharmacokinetic limitations.[2] Hydralazine's clinical utility is hampered by a significant first-pass metabolism that is dependent on the patient's acetylator phenotype, leading to variable bioavailability and the need for careful dose titration.[3] Endralazine was designed to overcome these challenges, offering high systemic bioavailability that is not significantly influenced by acetylator status.[2] This key advantage suggested the potential for more predictable and consistent antihypertensive effects.

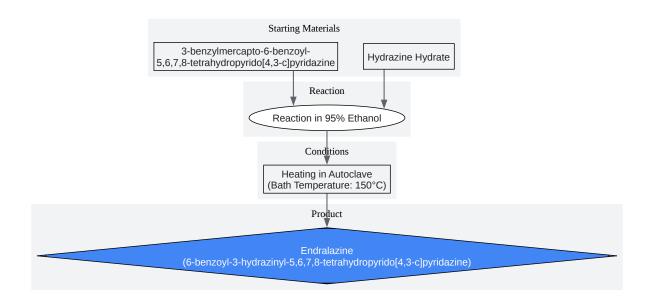


Discovery and Synthesis

The development of **Endralazine** was part of a broader effort to synthesize and screen a series of 3-hydrazinopyridazine derivatives for antihypertensive activity. **Endralazine** emerged from this research as the most potent compound in the series.

The synthesis of **Endralazine** involves a multi-step process, with a key final step involving the reaction of a precursor with hydrazine hydrate. A described synthetic route is the reaction of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with hydrazine hydrate in 95% ethanol, heated in an autoclave.

Below is a logical workflow for the synthesis of **Endralazine**.



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Caption: Synthesis workflow for Endralazine.

Preclinical Pharmacology

Preclinical studies in animal models, primarily rats, were crucial in establishing the pharmacodynamic profile of **Endralazine**. These studies demonstrated its potent vasodilatory effects and provided a basis for comparison with existing antihypertensive agents like hydralazine and diazoxide.

In Vivo Blood Pressure Studies in Rats

In anesthetized rats, intravenously administered **Endralazine** produced prompt and dose-dependent reductions in both systolic and diastolic blood pressure.[4] Notably, it exhibited a prolonged and stable hypotensive effect.[4] Pretreatment with the ganglionic blocking agent pentolinium only slightly diminished its hypotensive activity, indicating a predominantly direct vasodilator mechanism of action.[4]

Table 1: Comparative Potency of **Endralazine** in Anesthetized Rats[4]

Compound	Potency Relative to Hydralazine	Potency Relative to Diazoxide
Endralazine	At least 2x more potent	20-25x more potent

Clinical Development

Clinical trials in humans confirmed the antihypertensive efficacy of **Endralazine** and highlighted its favorable pharmacokinetic profile compared to hydralazine.

Pharmacokinetics in Humans

Studies in both normotensive volunteers and hypertensive patients revealed that **Endralazine** has a high oral bioavailability, which is not significantly affected by the acetylator phenotype of the individual.[2] This is a significant advantage over hydralazine, where bioavailability is considerably lower and varies between fast and slow acetylators.[2]

Table 2: Pharmacokinetic Parameters of **Endralazine** in Humans[2][5]



Parameter	Value	Notes
Oral Bioavailability	73.5-99.1%	Almost completely absorbed, minimal first-pass metabolism. [2]
Mean Oral Bioavailability	75%	In normotensive subjects.[5]
Mean Clearance	780 ml/min	In normotensive subjects.[5]
Mean Terminal Elimination Half-life (Single Dose)	136 min	In hypertensive patients.[5]
Mean Terminal Elimination Half-life (Single Dose)	155 min	In normotensive subjects.[5]

Clinical Efficacy in Hypertension

Clinical trials demonstrated that **Endralazine** is an effective antihypertensive agent, comparable in efficacy to hydralazine but with better patient tolerance.[6]

Table 3: Clinical Efficacy of **Endralazine** in Patients with Essential Hypertension[6][7][8]



Study	N	Treatment	Dosage	Key Findings
Chazan et al. (1986)[6]	30	Endralazine vs. Hydralazine (in combination with a beta-blocker and diuretic)	Endralazine: 10- 30 mg/dayHydralazi ne: 75-200 mg/day	Endralazine was at least as effective as hydralazine in reducing blood pressure. Patient tolerance was significantly better in the Endralazine group (p < 0.05). No cases of drug-induced lupus-like syndrome with Endralazine, versus 2 cases with hydralazine.
Evaluation of once-daily Endralazine[7]	17	Endralazine (replacing hydralazine in a regimen with a beta-blocker)	10-40 mg once daily	Seated BP significantly decreased from 147.5/99.7 to 133.8/83.9 mmHg. Standing BP significantly decreased from 145.8/99.2 to 133.6/87.3 mmHg.
Placebo- controlled study[8]	22	Endralazine vs. Placebo (in combination with a beta-blocker and diuretic)	5-20 mg once daily	At 2 hours post- dose, the hypotensive effect of Endralazine was significantly



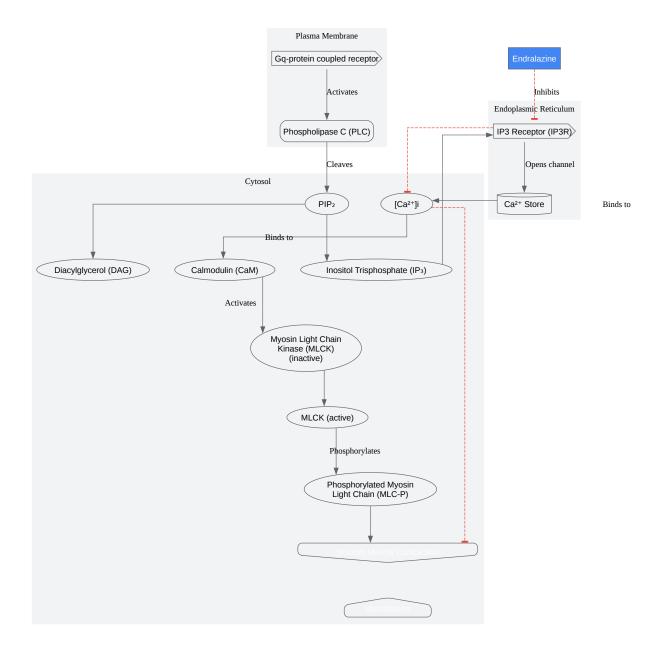
greater than placebo for diastolic BP (p < 0.01) and mean arterial pressure (p < 0.02). At 24 hours, the effect remained significant for diastolic BP (p < 0.02) and mean arterial pressure (p < 0.02).

Mechanism of Action

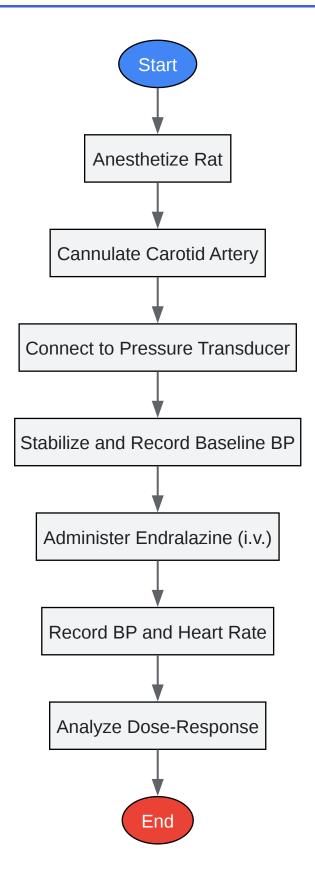
Endralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[4] Its mechanism of action is believed to be similar to that of hydralazine, involving the inhibition of intracellular calcium release.[9]

The proposed signaling pathway for **Endralazine**-induced vasodilation is as follows:









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